molecular formula C8H10ClN3 B12972387 2-Methyl-2H-indazol-3-amine hydrochloride

2-Methyl-2H-indazol-3-amine hydrochloride

Cat. No.: B12972387
M. Wt: 183.64 g/mol
InChI Key: VBIWPXYXLHGJLJ-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-3-amine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antibacterial activities .

Preparation Methods

The synthesis of 2-Methyl-2H-indazol-3-amine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring structure. This reaction can be carried out under catalyst- and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-2H-indazol-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as hydrazine . The compound can also participate in electrophilic amination reactions, forming new C-N bonds . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methyl-2H-indazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives have been found to inhibit the activity of phosphoinositide 3-kinase δ, a key enzyme involved in cell growth and survival . By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Other molecular targets may include various kinases and receptors involved in inflammatory and immune responses .

Comparison with Similar Compounds

2-Methyl-2H-indazol-3-amine hydrochloride can be compared with other similar compounds, such as 1H-indazole and 2H-indazole derivatives. While all these compounds share the indazole core structure, their biological activities and applications can vary significantly. For example, 1H-indazole derivatives are more thermodynamically stable and have been widely studied for their anticancer and anti-inflammatory properties . In contrast, 2H-indazole derivatives, including this compound, may exhibit unique activities due to their distinct tautomeric forms .

Similar Compounds

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-methylindazol-3-amine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-11-8(9)6-4-2-3-5-7(6)10-11;/h2-5H,9H2,1H3;1H

InChI Key

VBIWPXYXLHGJLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)N.Cl

Origin of Product

United States

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